(6-Fluoro-4-((3-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
(6-Fluoro-4-((3-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-((3-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluoro group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the methoxybenzyl group: This step might involve nucleophilic substitution reactions using methoxybenzyl halides.
Formation of the piperidinyl methanone moiety: This can be achieved through amide bond formation using piperidine and appropriate acylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions at the methoxybenzyl group or the quinoline core.
Reduction: Reduction reactions could target the quinoline core or the piperidinyl methanone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the quinoline ring or the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
Quinoline derivatives are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
The compound might be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (6-Fluoro-4-((3-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone would depend on its specific biological target. Quinoline derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include DNA, proteins, or cell membranes, and the pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent derived from quinine.
Ciprofloxacin: A fluoroquinolone antibiotic.
Uniqueness
(6-Fluoro-4-((3-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is unique due to its specific substitution pattern, which might confer distinct biological activities or chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
[6-fluoro-4-[(3-methoxyphenyl)methylamino]quinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-29-18-7-5-6-16(12-18)14-26-22-19-13-17(24)8-9-21(19)25-15-20(22)23(28)27-10-3-2-4-11-27/h5-9,12-13,15H,2-4,10-11,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEYVZZIFRZNPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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